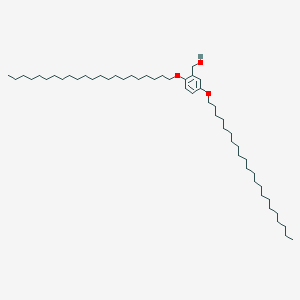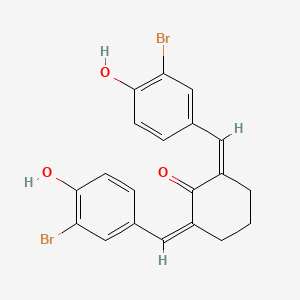
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone is a synthetic compound known for its role as a histone acetyltransferase inhibitor. It is primarily used in cell structure applications and has a molecular formula of C20H16Br2O3 . This compound is also referenced under CAS number 932749-62-7 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using p-toluene-sulphonic acid in toluene .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Acts as a histone acetyltransferase inhibitor, affecting gene expression and chromatin structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by inhibiting histone acetyltransferase activity, leading to decreased acetylation of histone H3. This results in chromatin condensation and altered gene expression . It also shows pronounced nitric oxide inhibition in IFN-γ/LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone: Known for its histone acetyltransferase inhibition.
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexan-1-one: Another variant with similar properties.
Histone Acetyltransferase Inhibitor II: A related compound with similar inhibitory effects on histone acetyltransferase.
Uniqueness
This compound is unique due to its specific inhibitory action on p300/CBP-selective histone acetyltransferase, while affecting GCN5 and PCAF only at much higher concentrations . This selectivity makes it a valuable tool in epigenetic research and potential therapeutic applications.
属性
分子式 |
C20H16Br2O3 |
|---|---|
分子量 |
464.1 g/mol |
IUPAC 名称 |
(2Z,6Z)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8-,15-9- |
InChI 键 |
YOLKEKNTCBWPSD-SFGFDRCGSA-N |
手性 SMILES |
C1C/C(=C/C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C1 |
规范 SMILES |
C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




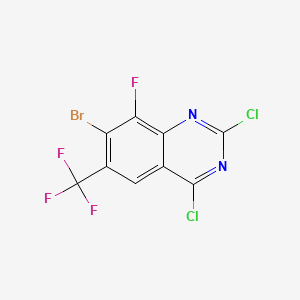


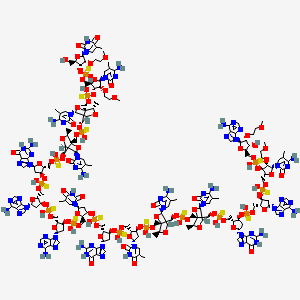

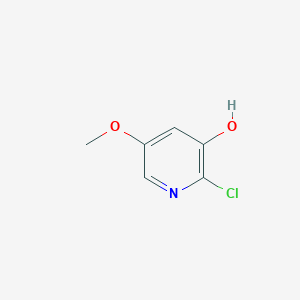
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

